4-Bromo-2-chloro-D-phenylalanine
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Overview
Description
4-Bromo-2-chloro-D-phenylalanine is a halogenated derivative of the amino acid phenylalanine It is characterized by the presence of bromine and chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-D-phenylalanine typically involves the halogenation of D-phenylalanine. One common method includes the bromination of 2-chloro-D-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
4-Bromo-2-chloro-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-D-phenylalanine involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
2-Bromo-4-chloroaniline: Another halogenated aromatic compound with similar substitution patterns.
4-Bromo-2-chlorophenol: A phenolic compound with bromine and chlorine substituents.
2-Chloro-4-bromobenzoic acid: A carboxylic acid derivative with similar halogenation.
Uniqueness: 4-Bromo-2-chloro-D-phenylalanine is unique due to its amino acid backbone, which allows it to be incorporated into peptides and proteins.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXICTVGEEAEXIN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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